(1R)-(-)-Thiocamphor

概要

説明

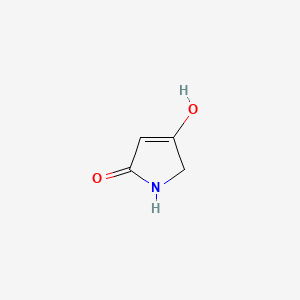

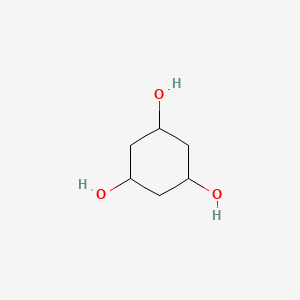

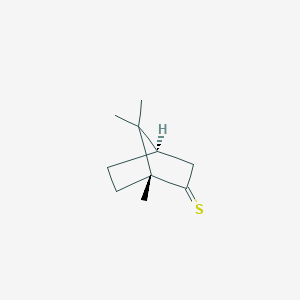

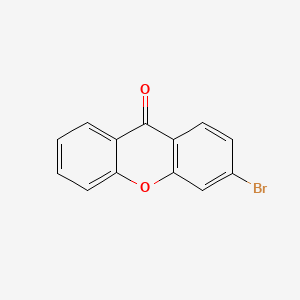

チオカンファーは、ビシクルトモノテルペノイド類に属する有機化合物です。チオカルボニル基を含むユニークな構造が特徴です。 チオカンファーの化学式はC10H16S であり、分子量は168.299 g/molです 。 チオカンファーは、カンファーと同様に硫黄臭と揮発性で知られています .

2. 製法

合成経路と反応条件: チオカンファーは、さまざまな方法で合成できます。一般的な方法の1つは、制御された条件下でカンファーと五硫化リン(P2S5)を反応させることです。反応は通常次のように進行します: [ \text{C10H16O} + \text{P2S5} \rightarrow \text{C10H16S} + \text{P2O5} ]

工業的生産方法: チオカンファーの工業生産は、通常、同じ合成経路を使用しますが、より大規模で行われます。反応条件は、最終生成物の高収率と高純度が得られるように最適化されています。 その後、真空下での再結晶または昇華によって精製されます .

作用機序

チオカンファーは、主にシトクロムP450酵素との相互作用を通じてその効果を発揮します。この化合物は酵素の活性部位に結合し、そこで水酸化を受けます。酵素の活性部位におけるチオカンファーの結合方向とダイナミクスは、水酸化反応の部位選択性に影響を与えます。 酵素の活性部位に遠位の酸素原子が存在すると、基質の好ましい配向が変化し、異なる水酸化生成物が生成される場合があります .

類似の化合物:

カンファー: ケトン官能基を持つビシクルトモノテルペノイド。

ノルカンファー: 構造が類似しているが官能基が異なるカンファー類似体。

チオフェンホン: チオカンファーと構造が類似した、チオカルボニル基を含む別の化合物.

チオカンファーの独自性: チオカンファーは、チオカルボニル基のためにユニークです。この基は、酸素含有類似体と比較して独特の化学的性質を与えます。 この硫黄置換は、その反応性、酵素との結合相互作用、および全体的な化学的挙動に影響を与えます .

生化学分析

Biochemical Properties

Thiocamphor interacts with the enzyme cytochrome P450cam . In the active site pocket of this enzyme, thiocamphor binds in two distinct orientations . These orientations are not consistent with the 5-alcohol being the primary product .

Cellular Effects

The cellular effects of thiocamphor are largely determined by its interactions with cytochrome P450cam . The binding orientations of thiocamphor within this enzyme can influence the product profile of the biochemical reaction .

Molecular Mechanism

Thiocamphor exerts its effects at the molecular level through its interactions with cytochrome P450cam . The distinct binding orientations of thiocamphor within the active site pocket of this enzyme can influence the outcome of the biochemical reaction .

Temporal Effects in Laboratory Settings

The effects of thiocamphor can change over time in laboratory settings . For example, molecular dynamics simulations of thiocamphor-bound cytochrome P450cam have shown that the preferred substrate orientations can vary depending on the presence of a distal oxygen .

Metabolic Pathways

Thiocamphor is involved in the metabolic pathway of cytochrome P450cam . The enzyme cytochrome P450cam catalyzes the reaction involving thiocamphor, and the distinct binding orientations of thiocamphor can influence the product profile of this reaction .

Subcellular Localization

The subcellular localization of thiocamphor is likely determined by its interactions with cytochrome P450cam . This enzyme is found in the endoplasmic reticulum of cells, suggesting that thiocamphor may also be localized to this subcellular compartment .

準備方法

Synthetic Routes and Reaction Conditions: Thiocamphor can be synthesized through various methods. One common approach involves the reaction of camphor with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction typically proceeds as follows: [ \text{C10H16O} + \text{P2S5} \rightarrow \text{C10H16S} + \text{P2O5} ]

Industrial Production Methods: Industrial production of thiocamphor often involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or sublimation under vacuum .

化学反応の分析

反応の種類: チオカンファーは、次のようなさまざまな化学反応を起こします。

酸化: チオカンファーは、酸化されてスルホキシドとスルホンを生成できます。

還元: チオカンファーの還元により、チオールを生成できます。

置換: チオカンファーは、特に求電子剤との置換反応に参加できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素(H2O2)と過マンガン酸カリウム(KMnO4)があります。

還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

置換: 塩化アルミニウム(AlCl3)などのルイス酸は、置換反応を促進します。

主な生成物:

酸化: スルホキシドとスルホン。

還元: チオール。

置換: さまざまな置換チオカンファー誘導体.

4. 科学研究での応用

チオカンファーは、科学研究でいくつかの応用があります。

化学: シトクロムP450酵素による研究で、基質として使用され、水酸化選択性と酵素基質相互作用を理解するためです.

生物学: チオカンファー結合シトクロムP450camは、基質の移動度と生成物プロファイルを解明するために研究されてきました.

医学: チオカンファーの生体分子との相互作用に関する研究は、その潜在的な治療的用途を理解するのに役立ちます。

科学的研究の応用

Thiocamphor has several applications in scientific research:

Medicine: Research on thiocamphor’s interactions with biological molecules helps in understanding its potential therapeutic applications.

類似化合物との比較

Camphor: A bicyclic monoterpenoid with a ketone functional group.

Norcamphor: A camphor analog with a similar structure but different functional groups.

Thiofenchone: Another thiocarbonyl-containing compound with a structure similar to thiocamphor.

Uniqueness of Thiocamphor: Thiocamphor is unique due to its thiocarbonyl group, which imparts distinct chemical properties compared to its oxygen-containing analogs. This sulfur substitution affects its reactivity, binding interactions with enzymes, and overall chemical behavior .

特性

IUPAC Name |

(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAADKYXUTOBAGS-XCBNKYQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=S)C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)CC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7519-74-6, 53402-10-1 | |

| Record name | Thiocamphor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1R)-(-)-Thiocamphor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylic acid](/img/structure/B3029039.png)